2-((2,3-Difluorophenoxy)methyl)benzaldehyde 2-((2,3-Difluorophenoxy)methyl)benzaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC13551676
InChI: InChI=1S/C14H10F2O2/c15-12-6-3-7-13(14(12)16)18-9-11-5-2-1-4-10(11)8-17/h1-8H,9H2
SMILES: C1=CC=C(C(=C1)COC2=C(C(=CC=C2)F)F)C=O
Molecular Formula: C14H10F2O2
Molecular Weight: 248.22 g/mol

2-((2,3-Difluorophenoxy)methyl)benzaldehyde

CAS No.:

Cat. No.: VC13551676

Molecular Formula: C14H10F2O2

Molecular Weight: 248.22 g/mol

* For research use only. Not for human or veterinary use.

2-((2,3-Difluorophenoxy)methyl)benzaldehyde -

Specification

Molecular Formula C14H10F2O2
Molecular Weight 248.22 g/mol
IUPAC Name 2-[(2,3-difluorophenoxy)methyl]benzaldehyde
Standard InChI InChI=1S/C14H10F2O2/c15-12-6-3-7-13(14(12)16)18-9-11-5-2-1-4-10(11)8-17/h1-8H,9H2
Standard InChI Key FDLGJMDKRLJRAP-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)COC2=C(C(=CC=C2)F)F)C=O
Canonical SMILES C1=CC=C(C(=C1)COC2=C(C(=CC=C2)F)F)C=O

Introduction

2-((2,3-Difluorophenoxy)methyl)benzaldehyde is an organic compound characterized by its unique structure, which includes a benzaldehyde group and a difluorophenoxy substituent. The molecular formula for this compound is C₁₄H₁₀F₂O₂, indicating the presence of carbon, hydrogen, fluorine, and oxygen atoms . This compound features a benzene ring with an aldehyde functional group (-CHO) and a difluorophenoxy group attached to a methylene bridge (-CH₂-).

Synthesis and Chemical Reactivity

Several synthetic routes can be employed to produce 2-((2,3-Difluorophenoxy)methyl)benzaldehyde. The chemical reactivity of this compound is attributed to both the aldehyde functional group and the difluorophenoxy moiety. Key reactions include condensation reactions and potential modifications to the difluorophenoxy group.

Biological Activity and Potential Applications

Research into the biological activity of 2-((2,3-Difluorophenoxy)methyl)benzaldehyde is limited, but compounds with similar structures have been investigated for their anti-inflammatory, antimicrobial, and anticancer activities. The presence of fluorine atoms may enhance lipophilicity and metabolic stability, potentially increasing biological efficacy.

Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Aspects
4-FluorobenzaldehydeBenzaldehyde with one fluorine atomSimpler structure; lacks difluoro substitution
2-(4-Fluorophenoxy)methylbenzaldehydeContains a fluorinated phenoxy groupSimilar functionality but different substitution
2-BromobenzaldehydeBromine substitution instead of fluorineDifferent halogen; potential differences in reactivity
4-(Trifluoromethyl)benzaldehydeContains a trifluoromethyl groupEnhanced electronic properties due to trifluoro

The uniqueness of 2-((2,3-Difluorophenoxy)methyl)benzaldehyde lies in its specific arrangement of functional groups and the presence of two fluorine atoms on the phenyl ring, which may confer distinct chemical and biological properties compared to these similar compounds.

Research Findings and Future Directions

Preliminary studies on compounds with similar structures suggest potential pharmacological properties. Interaction studies are crucial for understanding how 2-((2,3-Difluorophenoxy)methyl)benzaldehyde interacts with biological targets. Further research is needed to fully explore its biological activity and potential applications.

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